

potential off-target effects of Desmethyl-YM-298198 hydrochloride

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Compound of Interest

Compound Name: *Desmethyl-YM-298198
hydrochloride*

Cat. No.: *B560239*

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Technical Support Center: Desmethyl-YM-298198 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of **Desmethyl-YM-298198 hydrochloride**. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is **Desmethyl-YM-298198 hydrochloride** and what is its primary target?

Desmethyl-YM-298198 hydrochloride is a chemical compound that is a derivative of YM-298198. The parent compound, YM-298198, is a high-affinity, selective, and non-competitive antagonist of the metabotropic glutamate receptor type 1 (mGluR1).^[1] Desmethyl-YM-298198 is described as an analogue of the mGluR1 antagonist YM-298198.

Q2: Are there known off-target effects for **Desmethyl-YM-298198 hydrochloride**?

Currently, there is limited publicly available data specifically detailing the off-target effects of **Desmethyl-YM-298198 hydrochloride**. However, extensive studies on its parent compound, YM-298198, can provide significant insights into its potential selectivity.

Q3: What is the selectivity profile of the parent compound, YM-298198?

YM-298198 has demonstrated high selectivity for the mGluR1 receptor. In vitro studies have shown that YM-298198 displays neither agonistic nor antagonistic activity on other mGluR subtypes, including mGluR2, mGluR3, mGluR4a, mGluR6, or mGluR7b, at concentrations up to 10 μ M.^[1] This high degree of selectivity for the parent compound suggests a low probability of significant off-target effects at other mGlu receptors.

Troubleshooting Guide: Investigating Potential Off-Target Effects

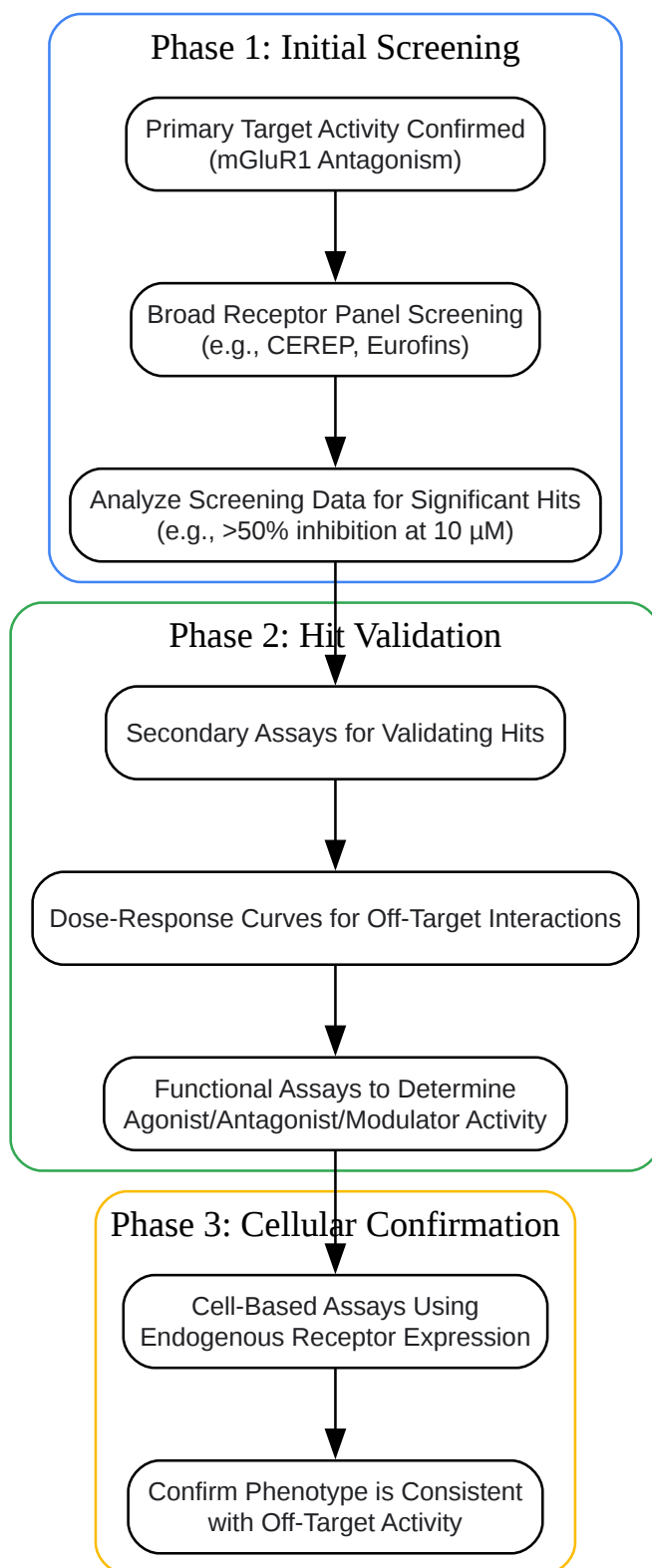
If you are encountering unexpected results in your experiments with **Desmethyl-YM-298198 hydrochloride** that you suspect may be due to off-target effects, the following guide provides a systematic approach to investigate this possibility.

Initial Assessment: Is it an Off-Target Effect?

- **Confirm Compound Identity and Purity:** Ensure the **Desmethyl-YM-298198 hydrochloride** used in your experiments is of high purity. Impurities can be a source of unexpected biological activity.
- **Dose-Response Relationship:** Establish a clear dose-response curve for your observed effect. If the effect occurs at concentrations significantly higher than the reported IC₅₀ for mGluR1 antagonism of the parent compound (IC₅₀: 16 nM), it may suggest an off-target interaction.^[1]
- **Use a Structurally Unrelated mGluR1 Antagonist:** To confirm that the observed effect is mediated by mGluR1 antagonism, use a structurally different mGluR1 antagonist as a control. If the alternative antagonist reproduces the effect, it is more likely to be an on-target effect.

Experimental Workflow for Off-Target Profiling

If you suspect an off-target effect, a systematic screening approach is recommended. The following diagram outlines a general workflow for identifying potential off-target interactions.



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Caption: Workflow for Investigating Off-Target Effects.

Data on Parent Compound: YM-298198

The following tables summarize the available quantitative data for the parent compound, YM-298198, which can serve as a reference for predicting the activity of **Desmethyl-YM-298198 hydrochloride**.

Binding Affinity and Potency of YM-298198

Parameter	Receptor	Value	Species	Assay Type
IC50	mGluR1	16 nM	-	Glutamate-induced inositol phosphate production
Ki	mGluR1	19 nM	Rat	Radioligand binding assay

Data sourced from MedChemExpress.[\[1\]](#)

Selectivity Profile of YM-298198

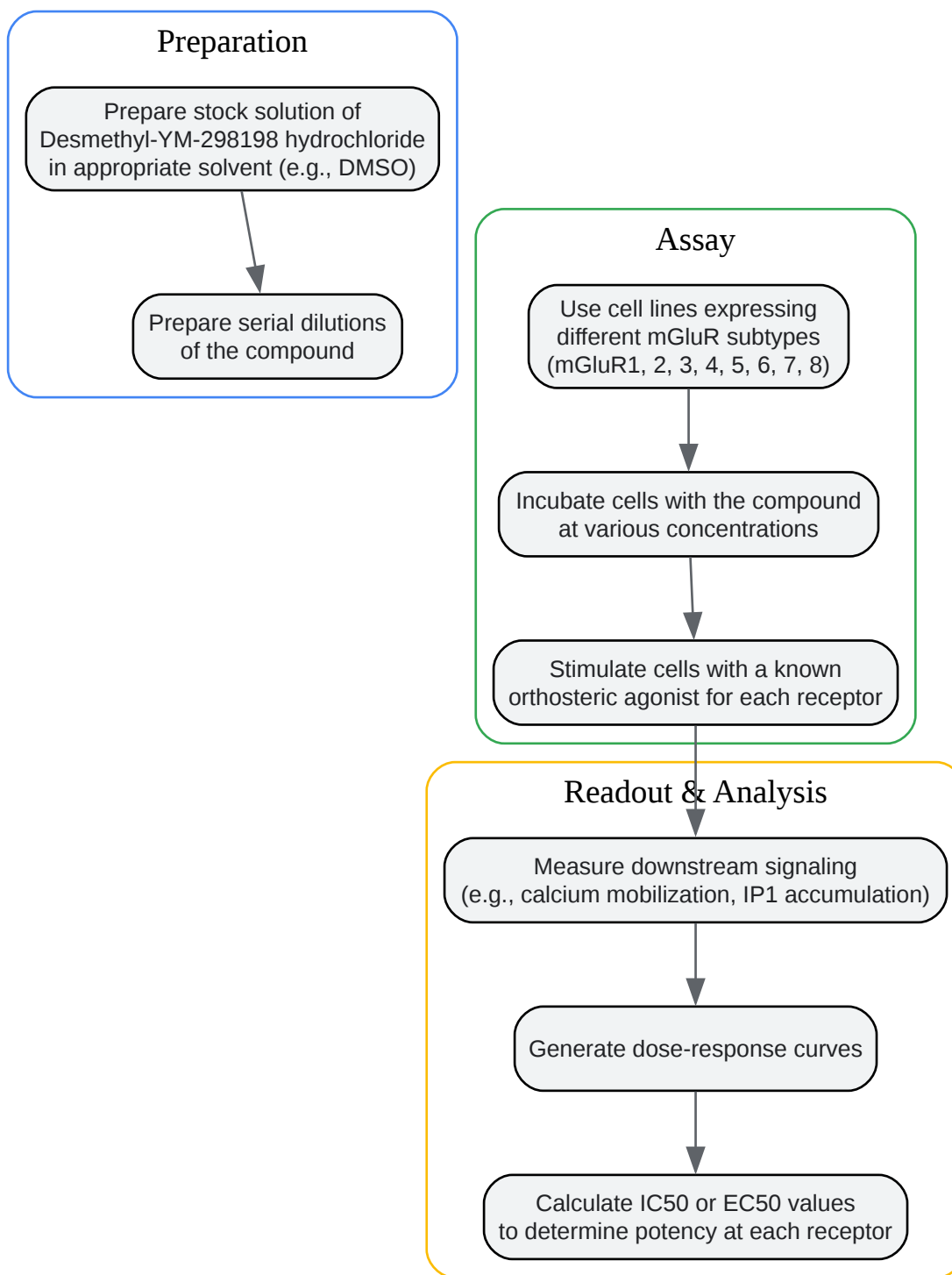
Receptor Subtype	Activity Observed (up to 10 μ M)
mGluR2	No agonistic or antagonistic activity
mGluR3	No agonistic or antagonistic activity
mGluR4a	No agonistic or antagonistic activity
mGluR6	No agonistic or antagonistic activity
mGluR7b	No agonistic or antagonistic activity

Data sourced from MedChemExpress.[\[1\]](#)

Experimental Protocols

Protocol: In Vitro Selectivity Screening (General)

This protocol outlines a general approach for assessing the selectivity of a compound like **Desmethyl-YM-298198 hydrochloride** against a panel of related receptors.



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Caption: General Protocol for In Vitro Selectivity Screening.

Methodology:

- Cell Culture: Maintain cell lines stably expressing individual mGluR subtypes in appropriate culture media.
- Compound Preparation: Prepare a concentrated stock solution of **Desmethyl-YM-298198 hydrochloride** in a suitable solvent (e.g., 10 mM in DMSO). Perform serial dilutions to obtain a range of working concentrations.
- Assay Performance:
 - Plate the cells in a multi-well format.
 - Pre-incubate the cells with the different concentrations of **Desmethyl-YM-298198 hydrochloride** for a defined period.
 - Add a known agonist for the specific mGluR subtype being tested at a concentration that elicits a submaximal response (e.g., EC80).
- Signal Detection: Measure the resulting intracellular signaling response. For mGluR1, this is often a calcium flux assay or an IP-One assay to measure inositol monophosphate accumulation.
- Data Analysis: Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for antagonists) or EC50 (for agonists).

By following these troubleshooting and experimental guidelines, researchers can effectively investigate and understand the potential off-target profile of **Desmethyl-YM-298198 hydrochloride**.

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References

- 1. medchemexpress.com [medchemexpress.com]
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